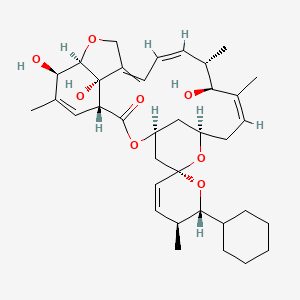

Doramectin aglycone

Description

Properties

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8-,22-13-,26-12?/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUSRJMZSPNGG-KUOHORTNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O)/C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C6CCCCC6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of doramectin aglycone from its parent compound, doramectin. The primary method for this conversion is acid-catalyzed hydrolysis, a well-established procedure for the deglycosylation of avermectins. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Doramectin is a potent macrocyclic lactone anthelmintic agent widely used in veterinary medicine. Its biological activity is intrinsically linked to its complex structure, which includes a disaccharide moiety attached to the aglycone core. The synthesis of this compound, the carbohydrate-free core, is crucial for structure-activity relationship (SAR) studies, the development of novel derivatives, and as a reference standard in metabolic and environmental studies. The most direct and commonly employed method for obtaining the aglycone is through the hydrolytic cleavage of the glycosidic bonds under acidic conditions.

Experimental Protocols

The following experimental protocol is based on the established methodology for the synthesis of avermectin aglycones, which is directly applicable to doramectin.

Materials and Reagents

-

Doramectin

-

Sulfuric acid (concentrated)

-

Isopropanol

-

Water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Acetone

Procedure for Acid-Catalyzed Hydrolysis

-

Reaction Setup: A solution of doramectin in isopropanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Addition: A solution of 1% sulfuric acid in isopropanol-water (9:1 v/v) is added to the doramectin solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane-acetone gradient to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Doramectin | 1 equivalent |

| Sulfuric Acid | Catalytic amount |

| Solvent System | |

| Isopropanol:Water | 9:1 (v/v) |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | Monitored by TLC/HPLC (typically several hours) |

| Workup & Purification | |

| Neutralizing Agent | Saturated Sodium Bicarbonate Solution |

| Extraction Solvent | Ethyl Acetate |

| Drying Agent | Anhydrous Magnesium Sulfate |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | Hexane-Acetone Gradient |

| Yield | |

| Expected Yield | High (specific yield dependent on scale and optimization) |

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

Caption: Chemical transformation of doramectin to its aglycone.

Caption: Experimental workflow for this compound synthesis.

An In-Depth Technical Guide to the Mechanism of Action of Doramectin Aglycone in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a macrocyclic lactone of the avermectin family, is a potent endectocide widely used in veterinary medicine to control nematode and arthropod parasites. Its anthelmintic activity is primarily mediated by its aglycone form, which acts as a positive allosteric modulator of specific ligand-gated ion channels in the nematode nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of doramectin aglycone in nematodes, with a focus on its interaction with glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABA-gated Cl- channels). This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support further research and drug development in this area. While much of the detailed molecular and quantitative data has been generated for the closely related compound ivermectin, the structural and functional similarities between these avermectins allow for strong inferences to be made regarding the mechanism of this compound.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal target of this compound in nematodes is the family of glutamate-gated chloride channels (GluCls).[1][2][3][4] These channels are pentameric ligand-gated ion channels exclusively found in invertebrates, making them an excellent target for selective anthelmintic drugs.[2]

Mechanism of Action at GluCls

This compound binds with high affinity to an allosteric site on the GluCl, distinct from the glutamate binding site.[5] This binding potentiates the effect of glutamate, leading to a prolonged and essentially irreversible opening of the chloride channel.[6] The influx of chloride ions into the nematode's neurons and muscle cells causes hyperpolarization of the cell membrane. This hyperpolarization inhibits the generation of action potentials, leading to a flaccid paralysis of the pharyngeal pump and somatic musculature.[4] Consequently, the nematode is unable to feed and is expelled from the host. At higher concentrations, avermectins can directly gate the GluCls in the absence of glutamate.

Binding Affinity and Efficacy

Similarly, electrophysiological studies on H. contortus GluClα3B subunits expressed in Xenopus oocytes have shown ivermectin to be a potent agonist. A larval development assay with Haemonchus contortus demonstrated that both ivermectin and doramectin were fully effective at a concentration of 0.001 µg/ml.[8]

Table 1: Quantitative Data for Avermectin Interaction with Nematode GluCls (Primarily Ivermectin)

| Compound | Nematode Species | Channel Subunit(s) | Assay Type | Parameter | Value | Reference(s) |

| Ivermectin | Caenorhabditis elegans | Native pharyngeal GluCls | Intracellular Recording | EC50 | 2.7 nM | [9] |

| Ivermectin | Haemonchus contortus | HcGluClα/HcGbr-2B | Radioligand Binding | Kd | 26 +/- 12 pM / 70 +/- 16 pM | [7] |

| Ivermectin | Haemonchus contortus | HcGluClα | Radioligand Binding | Kd | 0.11 +/- 0.021 nM | [5] |

| Ivermectin | Haemonchus contortus | HcGluClα3B | Two-Electrode Voltage Clamp | Estimated EC50 | ~0.1 +/- 1.0 nM | [6] |

| Ivermectin | Caenorhabditis elegans | Crude membrane fraction | Radioligand Binding | Kd | 0.26 nM | [10] |

| Doramectin | Haemonchus contortus | Larval development | Larval Development Assay | Effective Concentration | 0.001 µg/ml | [8] |

Secondary Molecular Target: GABA-Gated Chloride Channels

In addition to GluCls, this compound is thought to interact with GABA-gated chloride channels in nematodes, although this is considered a secondary mechanism of action. Ivermectin has been shown to potentiate GABA-evoked currents in GABA receptors from susceptible Haemonchus contortus.[11] This potentiation of the inhibitory GABAergic signaling would further contribute to the paralytic effect on the nematode. However, the effect of ivermectin on GABA receptors can be complex, with some studies showing inhibition of GABA-activated currents in C. elegans muscle.[12]

Signaling Pathway and Physiological Consequences

The binding of this compound to its primary target, the GluCls, initiates a cascade of events leading to the death of the nematode.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of avermectins like this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to study the electrophysiological properties of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from adult female Xenopus laevis and defolliculated by collagenase treatment.

-

cRNA Injection: Oocytes are injected with cRNA encoding the nematode GluCl or GABA receptor subunits of interest.

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Agonists (e.g., glutamate, GABA) and modulators (e.g., this compound) are applied via the perfusion system.

-

The resulting currents are recorded and analyzed to determine parameters such as EC50 and potentiation.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Methodology:

-

Membrane Preparation:

-

Nematode tissue or cells expressing the receptor of interest are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in binding buffer.

-

-

Binding Reaction:

-

Membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]ivermectin) and varying concentrations of the unlabeled competitor (e.g., this compound).

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The data is analyzed to determine the dissociation constant (Kd) of the radiolabeled ligand and the inhibitory constant (Ki) of the competitor.

-

Conclusion and Future Directions

The mechanism of action of this compound in nematodes is primarily through the potentiation of glutamate-gated chloride channels, leading to neuromuscular paralysis. While the general mechanism is well-understood and analogous to that of ivermectin, there is a notable lack of specific quantitative data for this compound itself. Future research should focus on determining the precise binding affinities and electrophysiological effects of this compound on various nematode GluCl and GABA receptor subtypes. Such studies would provide a more complete understanding of its pharmacology and could aid in the development of novel anthelmintics to combat emerging drug resistance. The use of CRISPR/Cas9 to engineer nematodes with specific receptor mutations will also be a valuable tool in dissecting the precise molecular interactions of doramectin and other avermectins.

References

- 1. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mcgill.ca [mcgill.ca]

- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 4. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans | PLOS One [journals.plos.org]

- 5. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-affinity ivermectin binding to recombinant subunits of the Haemonchus contortus glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of glutamate-gated chloride channels in the pharynx of wild-type and mutant Caenorhabditis elegans delineates the role of the subunit GluCl-alpha2 in the function of the native receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Avermectin binding in Caenorhabditis elegans. A two-state model for the avermectin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the nematode putative GABA type-A receptor subunits: evidence for modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for doramectin aglycone, the core macrocyclic lactone of the anthelmintic drug doramectin. Due to the limited availability of directly published complete NMR data for this compound, this document leverages data from the closely related ivermectin aglycone and detailed experimental protocols from studies on avermectins, the parent family of compounds. This guide is intended to serve as a valuable resource for researchers in drug development, quality control, and analytical chemistry.

Introduction

Doramectin is a macrocyclic lactone anthelmintic drug used in veterinary medicine. Its biological activity is intrinsically linked to its complex structure, comprising a 16-membered macrocyclic lactone ring system with various substituents. The this compound represents the core scaffold of the molecule, devoid of its disaccharide moiety. Understanding the spectroscopic characteristics of this aglycone is crucial for impurity profiling, degradation studies, and the development of novel derivatives.

Mass Spectrometry (MS) Data

Table 1: ESI-MS/MS Fragmentation Data for Ivermectin Aglycone

| Precursor Ion (m/z) | Product Ions (m/z) |

| 604.9 | 569.8, 551.6, 307.6 |

This data is based on the analysis of ivermectin aglycone and serves as a close approximation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are not explicitly published. However, extensive NMR studies on the parent compound, doramectin, and related avermectins provide a strong foundation for predicting the chemical shifts of the aglycone. The removal of the oleandrosyl-oleandrose disaccharide from C-13 would induce significant shifts in the signals of the neighboring protons and carbons.

Table 2: Predicted Key ¹H NMR Chemical Shift Changes from Doramectin to its Aglycone

| Proton | Doramectin (ppm) | This compound (Predicted, ppm) | Rationale for Change |

| H-13 | ~4.0 | Shift upfield | Removal of the electron-withdrawing glycosidic linkage. |

| H-12 | ~3.5 | Minor shift | Less affected by the removal of the sugar moiety. |

| H-14 | ~2.3 | Minor shift | Less affected by the removal of the sugar moiety. |

Table 3: Predicted Key ¹³C NMR Chemical Shift Changes from Doramectin to its Aglycone

| Carbon | Doramectin (ppm) | This compound (Predicted, ppm) | Rationale for Change |

| C-13 | ~78 | Significant shift upfield | Removal of the glycosidic bond. |

| C-12 | ~40 | Minor shift | Less affected by the removal of the sugar moiety. |

| C-14 | ~45 | Minor shift | Less affected by the removal of the sugar moiety. |

Note: The predicted chemical shifts are estimations and require experimental verification.

Experimental Protocols

The following protocols are based on established methods for the hydrolysis of avermectins and the spectroscopic analysis of related compounds.

Preparation of this compound (via Acid Hydrolysis)

This protocol is adapted from the methodology used for the preparation of avermectin degradation products.

-

Dissolution: Dissolve approximately 1.0 g of doramectin in 100 mL of acetonitrile.

-

Acid Hydrolysis: Add 100 mL of 0.5 M HCl to the solution and stir for 24 hours at room temperature to cleave the glycosidic bonds.

-

Neutralization: Neutralize the reaction mixture with 100 mL of 0.5 M NaOH.

-

Extraction: Extract the aglycone from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Purify the extracted material using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient elution with water and acetonitrile is recommended.

-

Verification: Confirm the identity and purity of the isolated this compound using LC-MS.

Mass Spectrometry Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, coupled with a UPLC system.

-

Ionization: Employ positive electrospray ionization (ESI+).

-

MS Settings:

-

Capillary Voltage: 3.0 kV

-

Sampling Cone Voltage: 40 V

-

Source Temperature: 100 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h at 350 °C

-

-

Data Acquisition: Acquire full scan MS data over a mass range of m/z 50–1200, followed by targeted MS/MS analysis of the parent ion corresponding to the this compound.

NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve an appropriate amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Record NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire a suite of 1D and 2D NMR spectra for complete structural elucidation, including:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Correlation)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the preparation and analysis of this compound.

Caption: Experimental workflow for the preparation and spectroscopic analysis of this compound.

Caption: Logical relationship between doramectin, its aglycone, and spectroscopic characterization.

A Technical Guide to the Solubility of Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of doramectin aglycone, an active metabolite of the broad-spectrum antiparasitic agent doramectin. Understanding the solubility of this compound is critical for the development of effective analytical methods, and formulation strategies. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

This compound is the acid degradation product of doramectin, formed by the hydrolysis of the disaccharide unit. While doramectin itself is a potent anthelmintic, the aglycone form is noted as an inhibitor of nematode larval development but lacks paralytic activity.[1] The solubility of an active pharmaceutical ingredient (API) like this compound is a fundamental physicochemical property that influences its dissolution rate, bioavailability, and overall therapeutic efficacy.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for doramectin in key organic solvents. It is important to note that these values are for the parent compound and should be considered an approximation for this compound. The actual solubility of the aglycone may differ due to the absence of the disaccharide moiety.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Concentration (mM) | Data Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | 111.22 | [2] |

| Ethanol | Not Specified | 100 | 111.22 | [2] |

| Methylene Chloride | 22-25 | 530 | Not Applicable | [3] |

| Acetonitrile | 22-25 | 33 | Not Applicable | [3] |

| Water | 22-25 | 0.0003 | Not Applicable | [3] |

Note: Molar concentration for Doramectin (MW: 899.11 g/mol ) was calculated for DMSO and Ethanol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical research. The following are detailed methodologies for two widely accepted techniques for assessing the solubility of compounds like this compound.

Saturation Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[4]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed glass vial or flask. Ensure enough solid is present to maintain a saturated solution with visible undissolved particles.

-

Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[5]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at high speed or filter the supernatant using a syringe filter (e.g., 0.22 µm pore size).[6] This step is crucial to prevent undissolved particles from interfering with the concentration measurement.

-

Quantification: Carefully collect the clear supernatant. If necessary, dilute the saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Solubility Determination

HPLC is a precise and widely used method for quantifying the concentration of a solute in a saturated solution obtained from methods like the shake-flask protocol.[7]

Principle: A calibration curve is generated using standard solutions of known concentrations. The concentration of the unknown sample is then determined by comparing its HPLC peak area to the calibration curve.

Detailed Protocol:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer, is used. The exact composition should be optimized for adequate separation and peak shape.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., DMSO or methanol).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations spanning the expected solubility range.

-

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is generally considered acceptable.

-

-

Sample Analysis:

-

Inject the diluted supernatant from the shake-flask experiment into the HPLC system and record the peak area.

-

-

Concentration Calculation:

-

Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply this value by the dilution factor to determine the original solubility in the saturated solution.

-

Visualizing the Experimental Workflow

The process of determining solubility via the shake-flask and HPLC methods can be visualized as a logical workflow.

Caption: Workflow for solubility determination using the shake-flask method and HPLC analysis.

This guide provides a foundational understanding of the solubility of this compound for professionals in drug development and research. While quantitative data for the aglycone is sparse, the provided data for the parent compound and the detailed experimental protocols offer a robust starting point for further investigation.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. selleckchem.com [selleckchem.com]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

In Vitro Activity of Doramectin Aglycone Against Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a macrocyclic lactone and a derivative of avermectin, is a potent endectocide widely used in veterinary medicine. Its activity is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1][2] The aglycone form of doramectin is produced by the hydrolysis of the disaccharide unit from the parent compound.[3][4] While the parent compound's efficacy is well-documented, the specific in vitro activity of doramectin aglycone remains an area with limited published data. This technical guide synthesizes the available information on the activity of avermectin aglycones, provides detailed experimental protocols for in vitro evaluation, and visualizes relevant pathways and workflows to support further research in this area.

A crucial finding from available literature is that this compound is an inhibitor of nematode larval development but is reported to be devoid of the paralytic activity characteristic of its parent compound.[3] This suggests a potentially different or modified mechanism of action that warrants further investigation. To date, there are no published reports detailing the quantitative biological activity or environmental levels of this compound.[3]

Data Presentation: Quantitative In Vitro Efficacy

Due to the lack of specific in vitro quantitative data for this compound, this section presents data for the closely related and extensively studied avermectin, ivermectin, to provide a comparative context for researchers. These values, primarily half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50), are critical for comparing efficacy across different parasite species and for guiding dose-selection in future in vitro studies of this compound.

Table 1: In Vitro Activity of Ivermectin Against Various Parasites

| Parasite Species | Life Cycle Stage | Assay Type | IC50/EC50 Value | Reference |

| Brugia malayi | Adult | Motility Assay | 2.22 µM | [5] |

| Plasmodium falciparum | Erythrocyte stages | Growth Inhibition | ~0.5 µM | [6] |

| Babesia bovis | --- | Growth Inhibition | 53.3 ± 4.8 µM | [7] |

| Babesia bigemina | --- | Growth Inhibition | 98.6 ± 5.7 µM | [7] |

| Babesia divergens | --- | Growth Inhibition | 30.1 ± 2.2 µM | [7] |

| Babesia caballi | --- | Growth Inhibition | 43.7 ± 3.7 µM | [7] |

| Theileria equi | --- | Growth Inhibition | 90.1 ± 8.1 µM | [7] |

| Haemonchus contortus (susceptible isolate) | Larvae | Motility Assay | 0.29 - 0.48 µM | [8] |

| Haemonchus contortus (resistant isolate) | Larvae | Motility Assay | 8.16 - 32.03 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that can be adapted to evaluate the activity of this compound against a range of parasites.

Nematode Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third-stage larvae (L3).[9][10]

a. Egg Recovery and Sterilization:

-

Collect fresh fecal samples from an infected host.

-

Isolate nematode eggs using a flotation technique with a saturated sugar solution.[11]

-

Wash the collected eggs with distilled water to remove debris.

-

Treat the eggs with a fungicide (e.g., Fungizone) to prevent fungal growth.[9]

b. Assay Procedure:

-

Prepare a solid growth medium (e.g., agar-based) in a 96-well plate.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Ensure the final solvent concentration does not affect larval development.

-

Add a standardized number of eggs (e.g., 40-60 eggs/10 µL) to each well.[10]

-

Include positive (a known anthelmintic) and negative (solvent only) controls.

-

Incubate the plate at 25-26°C in a humidified incubator for approximately 6-7 days.[10]

c. Data Analysis:

-

After the incubation period, kill the larvae and eggs with a dilute iodine solution.[9]

-

Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.

-

Calculate the percentage of inhibition of development to the L3 stage for each concentration.

-

Determine the LD50 (the concentration of the drug required to inhibit 50% of eggs from developing to L3 larvae) by plotting the percentage of inhibition against the compound concentration.[9]

Cestode Protoscolex Motility and Viability Assay

This assay is used to assess the effect of a compound on the motility and viability of cestode protoscoleces, which serve as a model for the adult worm.[12]

a. Protoscolex Preparation:

-

Aseptically collect protoscoleces from the hydatid cysts of an infected intermediate host.

-

Wash the protoscoleces multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.[13]

-

Activate the protoscoleces by incubation in a solution such as 10% DMSO in DMEM with 10% FCS for 3 hours at 37°C.[12]

b. Motility Assay:

-

Distribute a defined number of activated protoscoleces (e.g., 20-30 per well) into a 384-well plate.[12]

-

Add serial dilutions of this compound to the wells. Include positive and negative controls.

-

Incubate the plate at 37°C and 5% CO2 for a defined period (e.g., 12-18 hours).[12]

-

Record the movement of the protoscoleces using an automated imaging system.

-

Quantify the motility and calculate the percentage of inhibition for each concentration.

c. Viability Assay:

-

After the motility assessment, add a viability stain such as 0.5% trypan blue to each well for 5 minutes.[12]

-

Wash the protoscoleces with PBS.

-

Count the number of stained (non-viable) and unstained (viable) protoscoleces under a microscope.

-

Calculate the percentage of viability for each treatment group.

Protozoa Growth Inhibition Assay

This assay determines the effect of a compound on the proliferation of protozoan parasites.[14][15]

a. Parasite Culture:

-

Maintain the target protozoan parasite (e.g., Plasmodium falciparum, Babesia spp.) in a continuous in vitro culture system according to established protocols.[14] For intracellular parasites, this will involve a host cell line.

b. Assay Procedure:

-

Synchronize the parasite culture to a specific life cycle stage if necessary.[14]

-

Seed the parasite culture into 96-well plates at a defined initial parasitemia or cell density.

-

Add serial dilutions of this compound to the wells. Include appropriate controls.

-

Incubate the plates under standard culture conditions for one or two replication cycles (e.g., 24-48 hours for P. falciparum).[14]

c. Data Analysis:

-

Quantify parasite growth using a suitable method, such as:

-

Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathway of Avermectins

References

- 1. In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the inhibitory effect of ivermectin on the growth of Babesia and Theileria parasites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 10. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 11. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]

- 12. Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 15. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Degradation Pathways of Doramectin Aglycone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone anthelmintic, undergoes degradation under various environmental and physiological conditions. A primary degradation pathway involves the hydrolysis of its disaccharide moiety, yielding the doramectin aglycone. This technical guide provides a comprehensive overview of the known and extrapolated degradation pathways of this compound, drawing upon available literature for doramectin and other structurally related avermectins. This document details the influence of pH, light, and temperature on the stability of the aglycone core and outlines the analytical methodologies employed for the identification and quantification of its degradation products.

Introduction

Doramectin is a widely used veterinary drug for the treatment and control of internal and external parasites in livestock.[1] Its efficacy is intrinsically linked to its chemical stability. Environmental degradation and metabolic processes can alter the structure of doramectin, potentially impacting its activity and leading to the formation of various degradation products. One of the principal initial degradation steps is the acid-catalyzed hydrolysis of the oleandrose disaccharide chain, resulting in the formation of doramectin monosaccharide and subsequently this compound.[2][3] While the formation of the aglycone is well-documented, its subsequent degradation pathways are less specifically described in the scientific literature. This guide consolidates the existing knowledge on avermectin degradation to propose the likely fate of the this compound.

Formation of this compound

Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation process. The glycosidic bond linking the two oleandrose sugar units is cleaved first, yielding doramectin monosaccharide. Further hydrolysis removes the remaining sugar moiety, resulting in the formation of this compound.[2] This reaction is a critical first step in the abiotic degradation of doramectin in acidic environments.

Degradation Pathways of the Aglycone Core

The degradation of the this compound is expected to follow pathways similar to those observed for the macrocyclic lactone core of other avermectins, primarily involving isomerization, oxidation, and photodegradation.

Isomerization

Under basic conditions, the avermectin structure is known to undergo epimerization at the C2 position and isomerization to form a Δ2,3 double bond.[4] While this has been documented for the parent doramectin, the aglycone, possessing the same core structure, is likely susceptible to similar transformations.

Photodegradation

Avermectins are susceptible to photodegradation, particularly under UV light.[5] Studies on doramectin in sheep feces have shown significant degradation when exposed to UV light (370 nm).[5] The aglycone, lacking the protective sugar moieties, may be even more prone to photo-induced degradation, which could involve complex isomerization and oxidation reactions.

Thermal Degradation

Thermal degradation of doramectin has been observed, especially during the thermophilic phase of composting.[1] While specific data for the aglycone is unavailable, studies on other aglycones, such as isoflavone aglycones, have shown that thermal degradation is influenced by pH and follows first-order or sigmoidal kinetics.[6]

Microbial Degradation

Microbial degradation plays a significant role in the environmental fate of doramectin.[1] While specific microorganisms capable of degrading this compound have not been identified, it is plausible that soil and manure microbes that metabolize the parent compound could also act on the aglycone core.

Quantitative Data on Degradation

Quantitative data on the degradation of this compound is limited. The following table summarizes the degradation of the parent compound, doramectin, under various conditions, which provides an indication of the potential stability of the aglycone.

| Condition | Matrix | Duration | Degradation (%) | Reference |

| Thermophilic Composting | Sheep Feces | 21 days | 36.6 | [1] |

| Manure Storage | Sheep Feces | 21 days | 12.2 | [1] |

| UV Light (370 nm) | Sheep Feces | 1 day | ~80 | [5] |

| Field Conditions (Pasture) | Sheep Feces | 32 days | Rapid initial loss | [7] |

Experimental Protocols

The following are generalized experimental protocols for studying the degradation of doramectin and its aglycone, based on methodologies reported in the literature for avermectins.

Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and treat with various concentrations of HCl or NaOH (e.g., 0.05 M to 1 M) at different temperatures (e.g., room temperature, 60°C).[8]

-

Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3-30%) at room temperature.[8]

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) and natural sunlight.[5]

-

Thermal Degradation: Heat a solid sample or a solution of this compound at elevated temperatures (e.g., 60-100°C).[6]

-

Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and analyze by HPLC-UV or LC-MS to quantify the remaining this compound and identify degradation products.

Analytical Methodology for Degradation Products

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Method:

-

Column: C8 or C18 reversed-phase column (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm).[9]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[9]

-

Detection: UV detection at approximately 245 nm.[9] For increased sensitivity and selectivity, fluorescence detection can be used after derivatization.

-

Derivatization (for fluorescence detection): A common method involves reaction with N-methylimidazole and trifluoroacetic anhydride to form a fluorescent derivative.[10]

LC-MS Method:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to determine the elemental composition of degradation products. Tandem mass spectrometry (MS/MS) is used for structural elucidation by analyzing fragmentation patterns.

Conclusion

The degradation of this compound is a critical area of study for understanding the environmental fate and potential biological activity of doramectin residues. While direct experimental data on the aglycone is sparse, the known degradation pathways of the parent molecule and other avermectins provide a strong basis for predicting its behavior. The primary degradation routes for the aglycone core are likely to be isomerization under basic conditions, and photodegradation. Further research is warranted to isolate and characterize the specific degradation products of this compound and to quantify their formation rates under various conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such stability studies, which are essential for regulatory purposes and for ensuring the safe and effective use of doramectin in veterinary medicine.

References

- 1. isah-soc.org [isah-soc.org]

- 2. researchgate.net [researchgate.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Primary pH degradation products of doramectin | Microbial Screening Technologies [microbialscreening.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of abamectin and doramectin on sheep grazed pasture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

Physicochemical Characteristics of Doramectin Aglycone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis, is a potent anthelmintic agent widely used in veterinary medicine.[1] Its aglycone, the core structure devoid of the disaccharide moiety, represents a key scaffold for understanding its biological activity and for the development of new derivatives. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Doramectin aglycone, presenting quantitative data, detailed experimental protocols for their determination, and visual representations of relevant biological mechanisms and experimental workflows.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, pharmacokinetic profiling, and toxicological assessment.[2][3][4] The following tables summarize the available quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-[2][5][6]trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa[7][8][]tetraene]-2'-one | N/A |

| CAS Number | 1987883-26-0 | [10][11] |

| Molecular Formula | C₃₆H₅₀O₈ | [10][12] |

| Molecular Weight | 610.78 g/mol | [12] |

| Purity | >95% (by HPLC) | [10] |

| Physical Form | Solid | [13] |

| Storage Temperature | -20°C | [10][13] |

| Property | Value | Method | Source |

| Melting Point | Not experimentally determined for aglycone. (Parent Doramectin: 116-119 °C) | N/A | [14] |

| Boiling Point | 809.2 ± 65.0 °C | Predicted | [13] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [13] |

| pKa (acid dissociation constant) | 12.43 ± 0.70 | Predicted | [13] |

| logP (octanol-water partition coefficient) | Not experimentally determined for aglycone. | N/A | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | N/A | [4][10] |

Experimental Protocols

Accurate and reproducible experimental data are crucial for the characterization of any API. The following sections detail standardized protocols for the determination of key physicochemical parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.[15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (thin-walled, sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube and packed to a height of 2-4 mm.[16]

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH.[3][7]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

Procedure:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.[10]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.[3]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[6][8]

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Equilibration: A known amount of this compound is added to a mixture of n-octanol and water in a separatory funnel.

-

Partitioning: The mixture is shaken for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.[17][18]

-

Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation can be used to aid in the separation.

-

Concentration Measurement: The concentration of this compound in both the octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[8]

Visualizations

Mechanism of Action of Avermectins

Doramectin, like other avermectins, exerts its anthelmintic effect by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[19] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.

Caption: Avermectin Mechanism of Action.

Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of this compound follows a structured workflow to ensure data quality and consistency.

Caption: Physicochemical Characterization Workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. thinksrs.com [thinksrs.com]

- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 7. ijirss.com [ijirss.com]

- 8. acdlabs.com [acdlabs.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. This compound CAS#: 1987883-26-0 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound [myskinrecipes.com]

- 14. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nano-lab.com.tr [nano-lab.com.tr]

- 16. drugfuture.com [drugfuture.com]

- 17. agilent.com [agilent.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Doramectin [sitem.herts.ac.uk]

Methodological & Application

Application Note: LC-MS/MS Analysis of Doramectin Aglycone in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum macrocyclic lactone parasiticide widely used in veterinary medicine. Its primary metabolite and degradation product is doramectin aglycone, formed by the hydrolysis of the disaccharide moiety. Monitoring the levels of doramectin and its aglycone in animal tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This application note provides a detailed protocol for the extraction and quantification of this compound in various tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the homogenization of tissue samples, followed by an optional acid hydrolysis step to convert doramectin to its aglycone form. The analyte is then extracted using liquid-liquid or solid-phase extraction (SPE), separated by reverse-phase liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of this compound in complex biological matrices.

Experimental Protocols

Sample Preparation

a) Tissue Homogenization:

-

Weigh approximately 2-5 g of the tissue sample (e.g., liver, muscle, fat).

-

Mince the tissue into small pieces using a clean scalpel.

-

Add the minced tissue to a homogenizer tube with an appropriate volume of extraction solvent (e.g., acetonitrile) to achieve a 1:3 (w/v) ratio.

-

Homogenize the sample until a uniform consistency is achieved.

b) Optional: Acid Hydrolysis for Doramectin to Aglycone Conversion

This step is for the determination of total doramectin as its aglycone.

-

To the homogenized sample, add a sufficient volume of a strong acid (e.g., 1 M HCl) to achieve a final acid concentration of 0.1 M.

-

Vortex the sample for 1 minute.

-

Incubate the sample at 60°C for 1 hour to facilitate the hydrolysis of doramectin to its aglycone.

-

Allow the sample to cool to room temperature.

-

Neutralize the sample by adding a corresponding volume of a strong base (e.g., 1 M NaOH).

c) Extraction:

Choose one of the following extraction methods:

i. Liquid-Liquid Extraction (LLE):

-

Add 5 mL of isooctane to the homogenized (and optionally hydrolyzed) sample.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.

-

Transfer the upper organic layer (isooctane) to a clean tube.

-

Repeat the extraction with another 5 mL of isooctane.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

ii. Solid-Phase Extraction (SPE):

-

Centrifuge the homogenized (and optionally hydrolyzed) sample at 4000 x g for 10 minutes.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the analyte with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

b) Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350°C |

| Collision Gas | Argon |

c) Proposed MRM Transitions for this compound:

Note: These transitions are proposed based on the molecular weight of this compound (610.7 g/mol ) and common fragmentation patterns of avermectins. Optimization in the user's laboratory is highly recommended.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 611.4 [M+H]+ | To be determined | To be determined | 30 - 50 | 20 - 40 |

| This compound | 633.4 [M+Na]+ | To be determined | To be determined | 30 - 50 | 20 - 40 |

Data Presentation

The following tables summarize typical quantitative data for the analysis of the parent compound, doramectin. These values should be determined specifically for this compound during method validation.

Table 1: Method Performance for Doramectin in Bovine Tissue

| Parameter | Muscle | Liver | Fat |

| LOD (ng/g) | 0.5 | 1.0 | 1.0 |

| LOQ (ng/g) | 1.5 | 2.5 | 2.5 |

| Recovery (%) | 85-105 | 80-100 | 90-110 |

| Precision (RSD%) | < 15 | < 15 | < 15 |

Table 2: LC-MS/MS Parameters for Doramectin [1]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Doramectin | 921.5 [M+Na]+ | 593.3 | 331.2 | 40 | 25 |

Visualizations

References

Application Notes and Protocols for the Isolation of Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine. It belongs to the avermectin family of 16-membered macrocyclic lactones produced by the fermentation of Streptomyces avermitilis. The biological activity of doramectin and its derivatives is a subject of ongoing research. The doramectin aglycone, the core macrocyclic structure devoid of its disaccharide moiety, is a crucial intermediate for the synthesis of novel derivatives and for studying structure-activity relationships. This document provides a detailed protocol for the isolation of this compound through acid-catalyzed hydrolysis of doramectin, followed by a comprehensive purification procedure.

Principle

The isolation of this compound is achieved through a two-step acid-catalyzed hydrolysis. In the first step, the terminal oleandrose sugar is cleaved under mild acidic conditions to yield the doramectin monosaccharide. Subsequent hydrolysis under slightly more stringent conditions removes the second sugar unit to yield the desired this compound. Purification is then performed using a combination of extraction and column chromatography techniques.

Experimental Protocols

Materials and Reagents

-

Doramectin (pure standard)

-

Hydrochloric acid (HCl), concentrated and 0.02 M solution

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (analytical grade)

-

Hexane (analytical grade)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Deionized water

Equipment

-

Round bottom flasks

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

NMR spectrometer

-

Mass spectrometer

Part 1: Acid-Catalyzed Hydrolysis of Doramectin

This protocol is adapted from established methods for the hydrolysis of related avermectins.

Procedure:

-

Dissolution: Dissolve 1 gram of doramectin in 100 mL of methanol in a 250 mL round bottom flask.

-

Acidification: To the stirred solution, add 50 mL of 0.02 M hydrochloric acid.

-

Reaction: Heat the reaction mixture to 36-37°C and maintain this temperature for 3 hours with continuous stirring.

-

Monitoring the Reaction: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the initial doramectin solution, and aliquots from the reaction mixture at 1, 2, and 3 hours. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The disappearance of the doramectin spot and the appearance of new, more polar spots (monosaccharide and aglycone) indicate the reaction's progress.

-

Neutralization: After 3 hours, cool the reaction mixture to room temperature. Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Effervescence will be observed.

-

Solvent Evaporation: Remove the methanol from the neutralized mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous phase three times with 50 mL of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound.

Part 2: Purification of this compound

The crude product obtained from the hydrolysis is a mixture of the aglycone, unreacted starting material, and by-products. Purification is achieved by silica gel column chromatography.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane:ethyl acetate (90:10 v/v) solvent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel containing the sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 90:10 (hexane:ethyl acetate) and gradually increase the polarity to 70:30.

-

Fraction Collection: Collect fractions of approximately 10 mL and monitor the composition of each fraction by TLC.

-

Identification and Pooling: Identify the fractions containing the pure this compound (visualized by UV light or staining). Pool the pure fractions.

-

Final Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as a white to off-white solid.

-

Purity Analysis: Assess the purity of the final product by HPLC using a C18 column and a mobile phase of acetonitrile:water (e.g., 85:15 v/v) with UV detection at 245 nm.

-

Structural Confirmation: Confirm the identity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

| Parameter | Starting Material (Doramectin) | Isolated Product (this compound) |

| Molecular Formula | C₅₀H₇₄O₁₄ | C₃₆H₅₀O₈ |

| Molecular Weight | 899.1 g/mol | 610.8 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, acetone | Soluble in methanol, ethanol, ethyl acetate |

| Expected Yield | N/A | 60-70% (theoretical) |

| Purity (by HPLC) | >95% | >98% |

Mandatory Visualization

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Signaling Pathway of Doramectin's Mechanism of Action

Doramectin, like other avermectins, exerts its antiparasitic effect by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to paralysis and death of the parasite.

Caption: Mechanism of action of Doramectin on parasite nerve cells.

Application Note: Utilizing Doramectin Aglycone as a Reference Standard in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a macrocyclic lactone of the avermectin family, is a potent anthelmintic agent widely used in veterinary medicine. Accurate quantification of doramectin in various matrices is crucial for pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results in chromatographic assays. Doramectin aglycone, the derivative of doramectin lacking the disaccharide moiety, serves as an excellent candidate for a reference standard. Its structural similarity to the parent compound ensures comparable chromatographic behavior, while its distinct mass allows for clear differentiation in mass spectrometry-based methods. This application note provides detailed protocols for the preparation and use of this compound as a reference standard in HPLC and LC-MS/MS analysis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₅₀O₈ |

| Molecular Weight | 610.7 g/mol |

| Purity (by HPLC) | >95% |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO.[1] |

| Storage | -20°C for long-term storage. |

Experimental Protocols

Preparation of this compound Reference Standard

This compound can be prepared by acid hydrolysis of doramectin. This procedure cleaves the disaccharide unit from the macrocyclic lactone core.

Materials:

-

Doramectin

-

0.5 M Hydrochloric Acid (HCl)

-

Acetonitrile (ACN)

-

0.5 M Sodium Hydroxide (NaOH)

-

Water

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Rotary evaporator

-

Lyophilizer

Protocol:

-

Dissolve approximately 1.0 g of Doramectin in 100 mL of acetonitrile.

-

Add 100 mL of 0.5 M HCl to the solution.

-

Stir the mixture at room temperature for 24 hours to facilitate hydrolysis.

-

Neutralize the reaction mixture by adding 100 mL of 0.5 M NaOH.

-

Add an additional 100 mL of acetonitrile to the neutralized solution.

-

Purify the resulting this compound from the reaction mixture using a preparative HPLC system with a suitable C18 column. A gradient elution with water and acetonitrile is recommended.

-

Collect the fractions containing the purified this compound.

-

Remove the organic solvent from the collected fractions using a rotary evaporator.

-

Freeze-dry the aqueous solution to obtain the purified this compound as a solid powder.

-

Characterize the final product for identity and purity using analytical HPLC, mass spectrometry, and NMR.

Chromatographic Analysis using this compound as a Reference Standard

This section outlines a general protocol for the quantification of doramectin in a sample matrix using this compound as an internal standard. The specific parameters may need to be optimized for different matrices and instrumentations.

I. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of doramectin in pharmaceutical formulations and other relatively clean matrices.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is Acetonitrile:Water (90:10, v/v). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 245 nm |

| Injection Volume | 20 µL |

Preparation of Standard and Sample Solutions:

-

Stock Solution of this compound (Internal Standard): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of doramectin (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase. Spike each working standard with a fixed concentration of the this compound internal standard (e.g., 1 µg/mL).

-

Sample Preparation: Extract doramectin from the sample matrix using a suitable solvent (e.g., acetonitrile). The extraction method will vary depending on the sample type. After extraction, evaporate the solvent and reconstitute the residue in the mobile phase. Spike the final sample solution with the same fixed concentration of the this compound internal standard as used in the working standards.

Calibration and Quantification:

-

Inject the working standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the ratio of the peak area of doramectin to the peak area of this compound against the concentration of doramectin.

-

Inject the prepared sample solution.

-

Calculate the concentration of doramectin in the sample using the regression equation from the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of doramectin in complex biological matrices such as plasma, tissue, and milk.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient to separate doramectin and this compound. |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Doramectin: [M+H]⁺ → fragment ions (e.g., 916.6 → 593.5) This compound: [M+H]⁺ → fragment ions (e.g., 611.4 → product ions) |

Preparation of Standard and Sample Solutions: The preparation is similar to the HPLC method, but lower concentrations are typically used due to the higher sensitivity of LC-MS/MS.

Calibration and Quantification: The quantification is performed similarly to the HPLC method, using the peak area ratios from the Multiple Reaction Monitoring (MRM) chromatograms.

Expected Method Performance

The following table summarizes typical validation parameters for the analysis of doramectin, which can be expected when using this compound as a reference standard.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | HPLC: ~10 ng/mL LC-MS/MS: < 0.1 ng/mL |

| Limit of Quantification (LOQ) | HPLC: ~50 ng/mL LC-MS/MS: < 0.5 ng/mL |

| Recovery | 85 - 115% |

| Precision (RSD%) | < 15% |

Visualizations

Experimental Workflow

Caption: Workflow for chromatographic analysis using this compound.

Avermectin Mechanism of Action

References

Application Notes and Protocols for In Vitro Assay Development Using Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of in vitro assays utilizing Doramectin aglycone, a key metabolite of the broad-spectrum antiparasitic agent, Doramectin. This document offers detailed protocols for relevant assays, summarizes available quantitative data, and provides visual representations of experimental workflows and the putative signaling pathway.

Introduction

Doramectin, a member of the avermectin family of macrocyclic lactones, is widely used in veterinary medicine. Its primary metabolite, this compound, is formed by the hydrolysis of the disaccharide unit of the parent compound. While Doramectin exerts its paralytic effect on nematodes and arthropods by modulating glutamate-gated chloride channels, this compound is known to be an inhibitor of nematode larval development, though it is devoid of the acute paralytic activity.[1] Understanding the in vitro biological activity of this compound is crucial for elucidating its full spectrum of effects and for the development of novel anthelmintic strategies.

Mechanism of Action

Avermectins, including Doramectin, primarily act as positive allosteric modulators of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3][4] This action increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which in turn results in paralysis and death of the parasite.[2][3] While this compound lacks the potent paralytic effect of its parent compound, its inhibitory action on larval development suggests a distinct or modified mechanism of action that warrants further investigation. It is hypothesized that the aglycone may still interact with ion channels or other cellular targets to disrupt essential developmental processes in nematodes.

Key In Vitro Assays

Two primary in vitro assays are recommended for evaluating the biological activity of this compound: the Nematode Larval Development Inhibition Assay and the Cell Viability (MTT) Assay.

Nematode Larval Development Inhibition Assay

This assay is designed to assess the ability of this compound to inhibit the development of nematode larvae from one stage to the next, typically from the first larval stage (L1) to the third larval stage (L3).

Experimental Workflow:

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Avermectin - Wikipedia [en.wikipedia.org]

- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthelmintics and ion-channels: after a puncture, use a patch - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enhanced Detection of Doramectin Through Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a member of the avermectin family of macrocyclic lactones, is a potent anthelmintic agent widely used in veterinary medicine.[1] Due to its high efficacy at low concentrations, sensitive and robust analytical methods are required for pharmacokinetic studies, residue analysis in food products, and environmental monitoring.[2][3] The native doramectin molecule possesses weak chromophores and fluorophores, leading to poor sensitivity with common analytical techniques like UV-Vis spectrophotometry or fluorescence detection.[4][5]